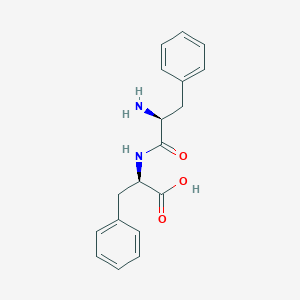
L-Phenylalanyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanine, N-L-phenylalanyl- is a derivative of phenylalanine, an essential aromatic amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine . D-Phenylalanine, N-L-phenylalanyl- is known for its role in various biochemical processes and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-L-phenylalanyl- can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyase (PAL) for the amination of cinnamic acids, followed by a chemoenzymatic deracemization process . This method provides high yield and excellent optical purity.
Industrial Production Methods
Industrial production of D-Phenylalanine, N-L-phenylalanyl- often involves large-scale asymmetric hydrogenation processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
D-Phenylalanine, N-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing and reducing agents. Reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, such as tyrosine and other amino acids .
Applications De Recherche Scientifique
D-Phenylalanine, N-L-phenylalanyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of D-Phenylalanine, N-L-phenylalanyl- involves its conversion to other biologically active compounds. It acts as a precursor for tyrosine, which is then converted into neurotransmitters like dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: The L-isomer of phenylalanine, which is used in protein synthesis and has similar biochemical roles.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used in various therapeutic applications.
Tyrosine: A derivative of phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Uniqueness
D-Phenylalanine, N-L-phenylalanyl- is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different biological activities and therapeutic potentials compared to its L-isomer and racemic mixtures .
Propriétés
Numéro CAS |
2577-12-0 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1 |
Clé InChI |
GKZIWHRNKRBEOH-JKSUJKDBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


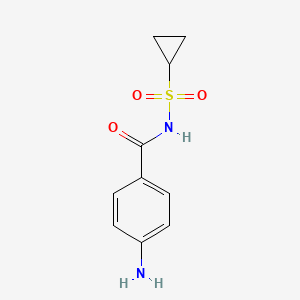
![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)
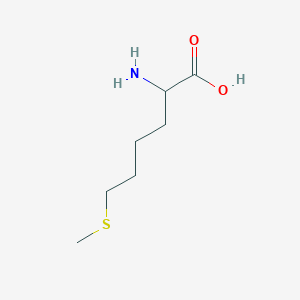

![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)

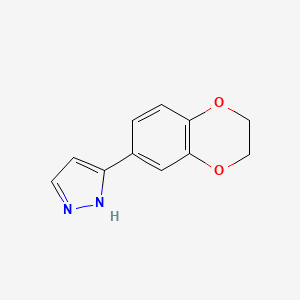
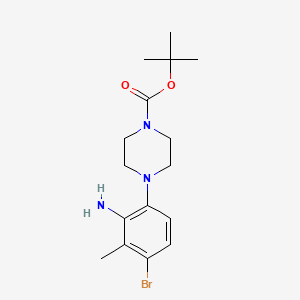
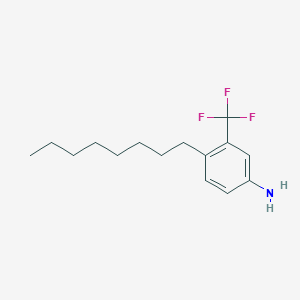

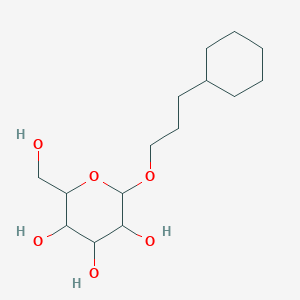

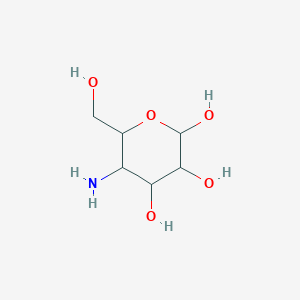
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
